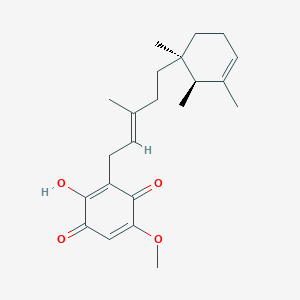
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is a compound with the molecular formula C12H18S2Si2 . It is used in the field of organic semiconductors .
Synthesis Analysis
The synthesis of this compound involves metal-catalyzed diiodosilylation of aryl iodides . The lithium reagent derived from this disilane can be used to install a C-Si bond, which can be easily cleaved by Tamao-Fleming oxidation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two thiophene rings attached to a disilane moiety .Chemical Reactions Analysis
The compound is involved in reactions that affect its photophysical properties. The substituent adjacent to the disilane moiety affects the conformations and emission efficiencies of compounds in solution and in the solid state .Physical And Chemical Properties Analysis
The compound is a low melting solid . Its molecular weight is 282.58 .Scientific Research Applications
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has been used as a substrate in various scientific research applications. For example, it has been used as a precursor in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and other nanostructures. In addition, it has been used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a cross-linker in the preparation of polymeric materials.
Mechanism of Action
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has been found to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property allows it to form strong bonds with other molecules, which is essential for its use as a reagent in organic synthesis. In addition, it has been found to act as a Lewis base, meaning that it can donate electron pairs to other molecules. This property allows it to form strong bonds with other molecules, which is essential for its use as a catalyst in the preparation of polymers.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. For instance, it has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, it has been found to have antibacterial and antifungal properties, which could be beneficial in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a cross-linker in the preparation of polymeric materials. In addition, it has been found to have several biochemical and physiological effects, which could be beneficial in the treatment of various diseases.
However, there are some limitations to using this compound in lab experiments. For instance, it is a highly reactive compound and can react with other compounds in the presence of light or heat. In addition, it is a highly volatile compound, which can make it difficult to work with in some applications.
Future Directions
There are many potential future directions for the use of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in scientific research. For example, it could be used to create novel nanomaterials with unique properties. In addition, it could be used to create polymeric materials with improved properties, such as increased strength and flexibility. Furthermore, it could be used to develop new drugs and treatments for various diseases. Finally, it could be used to create new catalysts for organic synthesis.
Synthesis Methods
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is synthesized through a two-step process. In the first step, the thiophene rings are synthesized by reacting thiophene-2-carboxylic acid with an appropriate base. The second step involves the reaction of the thiophene rings with dimethylsulfoxide (DMSO) in the presence of a catalyst. This reaction produces this compound.
Safety and Hazards
properties
IUPAC Name |
[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSQQKHYAVZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559618 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124733-24-0 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

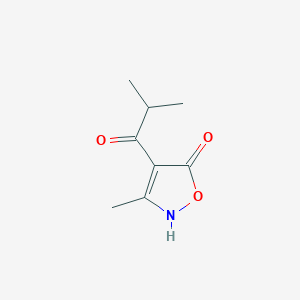

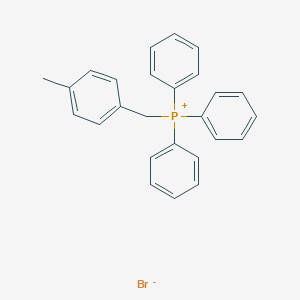

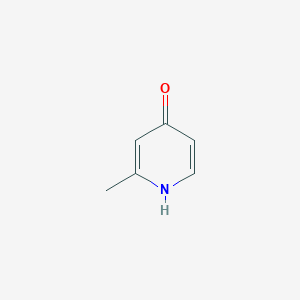
![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
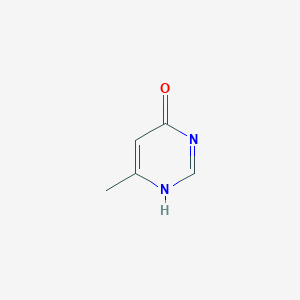
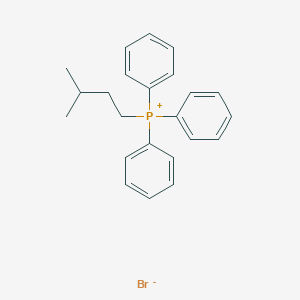
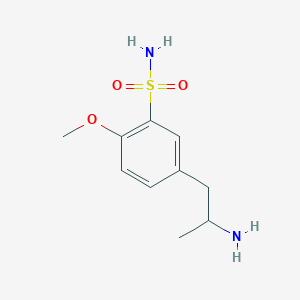



![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
